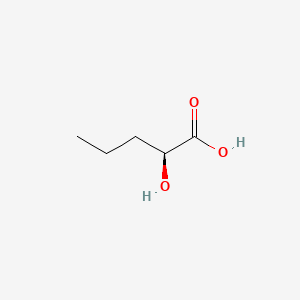

(S)-2-Hydroxyvaleric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016643 |

Source

|

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-93-1 |

Source

|

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41014-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of (S)-2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of (S)-2-hydroxyvaleric acid, a chiral organic acid of growing interest in metabolic research and as a potential biomarker. The document details its presence in various biological systems, quantitative data, and the biosynthetic pathways from which it originates. Furthermore, it outlines detailed experimental protocols for its extraction, identification, and quantification.

Natural Occurrence of this compound

This compound, also known as (S)-2-hydroxypentanoic acid, is a naturally occurring metabolite found across different biological kingdoms, including animals, plants, and microorganisms. It is often found alongside its related isomer, 2-hydroxyisovaleric acid, which is a derivative of the branched-chain amino acid valine.

In Humans and Animals

This compound is a normal constituent of human biofluids, primarily detected in urine and plasma. Its endogenous presence is largely attributed to the metabolism of fatty acids and the catabolism of the essential amino acid L-valine[1][2][3][4]. Elevated levels of 2-hydroxyvaleric acid in urine have been associated with certain metabolic disorders, including lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency, making it a potential biomarker for these conditions[5]. In healthy individuals, the concentration of 2-hydroxyisovaleric acid in urine is typically low[6]. One report provides a reference range of less than 2 mmol/mol of creatinine[6]. Studies in mice have also shown detectable levels of 2-hydroxyvaleric acid in blood plasma[7].

In Microorganisms

Several microbial species are known to produce 2-hydroxyvaleric acid and its isomers as part of their metabolic processes.

-

Klebsiella pneumoniae : Engineered strains of this bacterium have been shown to produce significant amounts of 2-hydroxyisovaleric acid from glucose. This production is achieved through the reduction of 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway.

-

Saccharomyces cerevisiae : This yeast, widely used in fermentation, produces 2-hydroxyvaleric acid as a byproduct of the Ehrlich pathway, which is involved in the catabolism of amino acids like valine[6][8].

-

Streptomyces spp. : Various species of this bacterial genus, known for their production of a wide array of secondary metabolites, have been reported to produce 2-hydroxyisovaleric acid[9]. Some species possess α-keto ester reductases capable of converting α-keto acids to their corresponding 2-hydroxy acids.

-

Lactococcus lactis : This bacterium is also a known natural producer of 2-hydroxyisovaleric acid, albeit at very low levels.

In Plants

This compound has been identified in a number of plant species.

-

Solanum lycopersicum (Tomato) : This widely consumed fruit contains a variety of organic acids, and 2-hydroxyvaleric acid has been reported as one of its constituents[10][11]. The concentration and composition of organic acids in tomatoes can vary depending on the cultivar and stage of ripeness[2][12].

-

Aloe vera : The leaves of this succulent plant are a rich source of various organic compounds, and 2-hydroxyvaleric acid has been identified among them[13][14].

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly. The following tables summarize the available quantitative data.

| Source | Matrix | Concentration | Method of Analysis | Reference |

| Human | ||||

| Healthy Individuals | Urine | < 2 mmol/mol creatinine | Not specified | [6] |

| Animal | ||||

| Mice (control diet) | Plasma | Relative abundance reported | Metabolome analysis | [7] |

| Mice (fed Citrus tumida peel) | Plasma | Reduced levels compared to control | Metabolome analysis | [7] |

Biosynthesis and Metabolic Pathways

This compound is primarily formed as a downstream metabolite of the L-valine degradation pathway. The key precursor is 2-ketoisovalerate.

Valine Catabolism in Humans and Animals

The catabolism of the branched-chain amino acid valine begins with its transamination to 2-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT)[2][15]. 2-Ketoisovalerate can then be oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex[4]. Alternatively, 2-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid.

Caption: Simplified pathway of L-valine catabolism leading to 2-hydroxyisovaleric acid.

Biosynthesis in Saccharomyces cerevisiae (Ehrlich Pathway)

In yeast, the catabolism of valine can proceed via the Ehrlich pathway. Valine is converted to 2-ketoisovalerate, which is then decarboxylated to isobutyraldehyde. The aldehyde can be oxidized to isobutyric acid or reduced to isobutanol. 2-Hydroxyisovaleric acid can be formed as a side product from 2-ketoisovalerate[6]. The enzymes involved in the reduction of 2-keto acids in yeast include various aldo-keto reductases[8][16].

Caption: The Ehrlich pathway for valine catabolism in Saccharomyces cerevisiae.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from various natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxyvaleric Acid in Human Urine

This protocol is adapted from general methods for organic acid analysis in urine.

4.1.1. Sample Preparation and Extraction

-

Thaw frozen urine samples at room temperature.

-

To 200 µL of urine in a glass vial, add an internal standard (e.g., a stable isotope-labeled 2-hydroxyvaleric acid or a structurally similar organic acid not present in urine).

-

Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine to protect keto groups.

-

Incubate the mixture at 60°C for 30 minutes.

-

Acidify the sample to pH < 2 by adding a few drops of 5M HCl.

-

Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 3 minutes.

-

Transfer the upper organic layer to a new glass vial.

-

Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

4.1.2. Derivatization

-

To the dried extract, add 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

4.1.3. GC-MS Conditions

-

Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injection: 1 µL, splitless mode.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Caption: Workflow for GC-MS analysis of 2-hydroxyvaleric acid in urine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of this compound in Microbial Culture

This protocol is a general guide for the analysis of organic acids from fermentation broth.

4.2.1. Sample Preparation and Extraction

-

Harvest 2 mL of the microbial culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant (culture broth) for analysis of extracellular metabolites.

-

To 500 µL of the supernatant, add an appropriate internal standard.

-

For protein precipitation, add 1 mL of a cold 2:1 (v/v) mixture of dichloromethane and acetonitrile.

-

Vortex vigorously for 1 minute and centrifuge at high speed to pellet the precipitate.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

4.2.2. LC-MS/MS Conditions

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

Caption: Workflow for LC-MS/MS analysis of 2-hydroxyvaleric acid in microbial culture.

Chiral Separation of 2-Hydroxyvaleric Acid Enantiomers by GC-MS

This protocol is based on the derivatization of the enantiomers into diastereomers.

-

Follow the sample preparation and extraction steps as described in Protocol 4.1.1.

-

Derivatization:

-

Esterify the carboxylic acid group by adding a chiral alcohol, such as (S)-(+)-2-butanol, in the presence of an acid catalyst and heat.

-

After esterification, derivatize the hydroxyl group by adding a suitable reagent, for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the TMS ether.

-

-

GC-MS Analysis:

-

Use a standard non-chiral column (e.g., DB-5MS). The diastereomers will have different retention times, allowing for their separation and quantification.

-

Conclusion

This compound is a naturally occurring metabolite with a widespread distribution in biological systems. Its origins are closely linked to amino acid and fatty acid metabolism, and its levels can be indicative of certain metabolic states. The analytical protocols outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, which is essential for advancing research into its physiological roles and its potential applications in diagnostics and drug development. Further studies are warranted to establish a more comprehensive quantitative profile of this compound in a wider range of natural sources.

References

- 1. Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits - Creative Proteomics [creative-proteomics.com]

- 2. Quantification of sugars and organic acids in tomato fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imtakt.com [imtakt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathways of leucine and valine catabolism in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, Purification and Evaluation of Antibacterial Agents from Aloe vera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sugar and Organic Acid Content Is Dependent on Tomato (Solanum Lycoperiscum L.) Peel Color | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Engineering of Tomato Fruit Organic Acid Content Guided by Biochemical Analysis of an Introgression Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compositional Features and Bioactive Properties of Aloe vera Leaf (Fillet, Mucilage, and Rind) and Flower [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | International Current Pharmaceutical Journal [banglajol.info]

- 16. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]

(S)-2-Hydroxyvaleric acid biosynthetic pathway

An In-depth Technical Guide to the Biosynthetic Pathway of (S)-2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways for producing this compound, a chiral molecule of interest in pharmaceutical and chemical industries. The guide covers potential enzymatic routes, quantitative data on enzyme kinetics and production yields, detailed experimental protocols, and visualizations of the metabolic pathways.

Introduction

This compound, also known as (S)-2-hydroxypentanoic acid, is a valuable chiral building block. Its stereospecific synthesis is crucial as different enantiomers can have distinct biological activities. While chemical synthesis routes exist, biosynthetic approaches using microorganisms or isolated enzymes offer a promising alternative for sustainable and stereoselective production. This guide focuses on the enzymatic pathways for the synthesis of this compound, primarily through metabolic engineering.

Biosynthetic Pathways

Two main biosynthetic routes have been explored for the production of 2-hydroxyvaleric acid and its stereoisomers: the deamination of L-valine followed by reduction, and a pathway engineered from the L-leucine biosynthetic route.

Pathway from L-Valine via 2-Ketoisovalerate

This pathway involves two key enzymatic steps: the deamination of L-valine to its corresponding α-keto acid, 2-ketoisovalerate, and the subsequent stereoselective reduction of 2-ketoisovalerate to this compound.

-

Deamination of L-Valine: L-amino acid deaminases (L-AADs) or oxidases (L-AAOs) can catalyze the conversion of L-valine to 2-ketoisovalerate. L-AADs are particularly interesting for whole-cell biocatalysis as they do not produce hydrogen peroxide as a byproduct.[1] The L-amino acid deaminase from Proteus vulgaris has a broad substrate spectrum and can be used for this conversion.[2][3]

-

Reduction of 2-Ketoisovalerate: The stereochemical outcome of this step is dependent on the chosen reductase.

-

For this compound: While many reductases have been studied, identifying one with high selectivity for the (S)-enantiomer from 2-ketoisovalerate is a key challenge. However, the general principle of using ketoreductases for the stereoselective synthesis of chiral alcohols is well-established.[4][5]

-

For (R)-2-hydroxyvaleric acid: For contrast, the 2-ketoisovalerate reductase from the fungus Fusarium proliferatum has been shown to stereoselectively produce D-2-hydroxyisovalerate (the (R)-enantiomer).[6]

-

Engineered Pathway from L-Leucine Precursor

A novel, S-selective pathway has been engineered in Escherichia coli that utilizes a precursor from the L-leucine biosynthetic pathway.[7]

-

Conversion of a Leucine Precursor: This pathway employs an engineered Fe(II)-dependent dioxygenase, HmaS (S201F variant), which exhibits activity towards the aliphatic ketoacid 2-keto-4-methylpentanoate (a precursor in the L-leucine pathway) to produce (S)-2-hydroxyisovalerate.[7]

The following Graphviz diagram illustrates the potential biosynthetic pathways to this compound.

Caption: Potential biosynthetic pathways to this compound.

Quantitative Data

The following tables summarize the available quantitative data for enzyme kinetics and production titers related to the biosynthesis of 2-hydroxyvaleric acid and its precursors.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Km (mM) | Vmax (µg/mg/min) | Reference |

| L-Amino Acid Deaminase (Pm1) | L-Phenylalanine | Proteus mirabilis | 31.55 | 119.7 | [8] |

| Acetohydroxyacid Synthase (AHAS) | Pyruvate | Ralstonia eutropha | 0.0105 | - | [9] |

| 2-Ketoisovalerate Reductase (KivRFp) | 2-Ketoisovalerate | Fusarium proliferatum | - | - | [6] |

Table 2: Production Titers of 2-Hydroxyisovalerate

| Product | Organism | Carbon Source | Titer (g/L) | Yield (% of theoretical max) | Reference |

| 2-Hydroxyisovaleric acid | Engineered E. coli | Glycerol | 6.2 | 58% | [10][11] |

| 2-Hydroxyisovaleric acid | Engineered E. coli | Glucose | 7.8 | 73% | [10][11] |

| (S)-2-Hydroxyisovalerate | Engineered E. coli | Glycerol | 4.0 | - | [7] |

| 2-Hydroxyisovalerate | Klebsiella pneumoniae | Glucose | 14.41 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Enzyme Assay for 2-Ketoisovalerate Reductase

This protocol is adapted from the characterization of a 2-ketoisovalerate reductase from Fusarium proliferatum.[6]

-

Reaction Mixture Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 7.0).

-

Prepare stock solutions of 2-ketoisovalerate (2-Kiv) and NADPH.

-

The final assay mixture (3.0 mL) should contain:

-

50 mM sodium phosphate buffer (pH 7.0)

-

0.7 mM 2-Kiv

-

0.29 mM NADPH

-

An appropriate amount of purified enzyme.

-

-

-

Assay Procedure:

-

Add all components except the substrate (2-Kiv) to a cuvette.

-

Initiate the reaction by adding 2-Kiv.

-

Monitor the decrease in absorbance at 340 nm (A340) at 35°C using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 cm²/µmol). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

-

Fed-Batch Fermentation for 2-Hydroxyisovalerate Production

The following is a general protocol for high-density fed-batch fermentation of E. coli for the production of 2-hydroxyisovalerate, based on principles of exponential feeding.[1][13][14]

-

Inoculum Preparation:

-

Grow a seed culture of the engineered E. coli strain in a suitable medium (e.g., LB broth) overnight at 37°C with shaking.

-

-

Bioreactor Setup:

-

Prepare a defined batch medium in the bioreactor.

-

Sterilize the bioreactor and medium.

-

Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

-

-

Batch Phase:

-

Run the fermentation in batch mode until a key nutrient (typically the carbon source) is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen (DO).

-

-

Fed-Batch Phase:

-

Initiate a continuous feed of a concentrated nutrient solution. The feed rate is typically controlled to maintain a constant, low concentration of the limiting substrate, often through an exponential feeding strategy that matches the cell growth rate.

-

Maintain process parameters such as pH, temperature, and dissolved oxygen at optimal levels.

-

-

Sampling and Analysis:

-

Periodically take samples from the bioreactor to measure cell density (OD600), substrate consumption, and product formation.

-

Analyze the concentration of this compound using chiral HPLC or GC-MS.

-

Chiral GC-MS Analysis of 2-Hydroxyvaleric Acid

This protocol provides a general workflow for the chiral analysis of hydroxy acids by GC-MS, which requires derivatization.[15][16]

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Acidify the supernatant and extract the organic acids with a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent to convert the polar hydroxyl and carboxyl groups into more volatile esters or ethers. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral GC column.

-

Alternatively, an achiral derivatization can be performed, followed by separation on a chiral GC column (e.g., Chirasil-L-Val).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with an appropriate column.

-

Use a suitable temperature program to separate the analytes.

-

Identify and quantify the enantiomers based on their retention times and mass spectra.

-

The following diagram outlines a general experimental workflow for producing and analyzing this compound.

Caption: General experimental workflow for production and analysis.

Conclusion

The biosynthesis of this compound is a rapidly advancing field, with significant progress being made through metabolic engineering and synthetic biology. The engineered pathway utilizing a dioxygenase on a leucine precursor currently presents a promising route for the stereoselective production of the (S)-enantiomer. Further research into identifying and engineering novel stereoselective 2-keto acid reductases could open up alternative pathways from L-valine. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize processes for the production of this valuable chiral molecule.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | Semi-rational engineering membrane binding domain of L-amino acid deaminase from Proteus vulgaris for enhanced α-ketoisocaproate [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origins of stereoselectivity in evolved ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression and characterization of a second L-amino acid deaminase isolated from Proteus mirabilis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic pathway for the production of 2-hydroxyisovaleric acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eppendorf.com [eppendorf.com]

- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

The Biological Role of (S)-2-Hydroxyvaleric Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxyvaleric acid, also known as (S)-2-hydroxypentanoic acid, is a five-carbon alpha-hydroxy acid that serves as a metabolic byproduct of L-isoleucine catabolism. While typically present at low levels in healthy individuals, its accumulation in biological fluids is a notable biomarker for certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), as well as for conditions such as lactic acidosis and ketoacidosis. This technical guide provides a comprehensive overview of the metabolic origins, physiological significance, and potential cellular roles of this compound. The document details its biosynthetic pathway, summarizes available quantitative data, outlines experimental protocols for its analysis, and explores its potential, though not yet fully elucidated, role in cellular signaling pathways. A critical distinction is made between this compound and its branched-chain isomer, (S)-2-hydroxyisovaleric acid, a metabolite of valine, with which it is often confused in scientific literature.

Introduction

This compound is an organic acid found in human biofluids, including blood and urine[1]. Structurally, it is a straight-chain five-carbon carboxylic acid with a hydroxyl group on the alpha-carbon. Its presence and concentration in the body are intrinsically linked to the metabolic flux of the essential amino acid L-isoleucine. Under normal physiological conditions, the catabolism of isoleucine proceeds efficiently, leading to the formation of acetyl-CoA and propionyl-CoA, which subsequently enter central energy metabolism. However, in instances of metabolic dysregulation, alternative pathways become active, leading to the production and accumulation of metabolites such as this compound.

A significant point of clarification is the distinction between this compound and (S)-2-hydroxyisovaleric acid. The former is a straight-chain molecule derived from isoleucine, while the latter is a branched-chain molecule originating from valine metabolism. This guide will focus exclusively on the biological role of the straight-chain isomer, this compound.

Metabolic Pathway of this compound

The biosynthesis of this compound is a subordinate pathway in the catabolism of L-isoleucine. The primary catabolic route is designed to efficiently convert isoleucine into energy substrates. The emergence of this compound is indicative of a metabolic overflow or a blockage in the main pathway.

The initial steps of L-isoleucine catabolism are shared with the other branched-chain amino acids, valine and leucine.

-

Transamination: The first step is a reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-2-keto-3-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT)[2].

-

Oxidative Decarboxylation: Subsequently, (S)-2-keto-3-methylvalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA[2].

In pathological conditions such as Maple Syrup Urine Disease (MSUD), the activity of the BCKDH complex is deficient[3]. This enzymatic block leads to the accumulation of the branched-chain α-keto acids, including (S)-2-keto-3-methylvalerate[2]. The elevated concentration of this α-keto acid shunts it towards an alternative reductive pathway.

-

Reduction to this compound: The accumulated (S)-2-keto-3-methylvalerate can be reduced to this compound[4]. This reaction is catalyzed by a dehydrogenase, likely a member of the D-2-hydroxyacid dehydrogenase family, which utilizes NADH or NADPH as a cofactor[5][6]. The specific human enzyme responsible for this reduction has not been definitively characterized.

Metabolic Pathway Diagram

Quantitative Data

Quantitative data on the physiological and pathological concentrations of this compound are sparse. Most available data comes from studies on metabolic disorders where organic acid profiles are analyzed.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| 2-Hydroxyvaleric acid | Plasma | Mice fed immature Citrus tumida peel (vs. control) | Ratio of 0.8 (significant decrease) | [7] |

| 3-Hydroxyisovaleric acid (similar compound) | Urine | N/A (for method validation) | Linear range: 9 to 708 µmol/L | [8] |

| 2-Hydroxyisovaleric acid (branched isomer) | Urine | Healthy | Typically undetectable or in trace amounts | [9] |

| 2-Hydroxyisovaleric acid (branched isomer) | Urine | Lactic acidosis and ketoacidosis | Detected | [9] |

| 2-Hydroxyisovaleric acid (branched isomer) | Urine | Maple Syrup Urine Disease (MSUD) | Significantly elevated | [3] |

Note: The table includes data on related compounds due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

The analysis of this compound in biological fluids typically involves chromatographic methods coupled with mass spectrometry. The following is a generalized protocol for the quantification of organic acids, including this compound, in urine using gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of Urinary Organic Acids by GC-MS

1. Sample Preparation:

-

Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection can be used. Store samples at -20°C or lower prior to analysis[10].

-

Normalization: To account for variations in urine dilution, normalize the sample volume to the creatinine concentration. A common practice is to use a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmol)[10].

-

Internal Standard Addition: Add a known amount of an appropriate internal standard to the urine sample. For organic acid analysis, isotopically labeled analogs or structurally similar compounds not present in the sample are used.

2. Extraction:

-

Liquid-Liquid Extraction: Acidify the urine sample with HCl. Extract the organic acids into an organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane[11][12]. Repeat the extraction to ensure complete recovery.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

3. Derivatization:

-

To increase the volatility of the organic acids for GC analysis, a two-step derivatization is commonly performed[8][11].

-

Oximation: First, react the dried extract with a methoxyamine hydrochloride solution in pyridine to protect the keto groups.

-

Silylation: Subsequently, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

-

4. GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution mass spectrometer).

-

Column: A non-polar capillary column, such as a DB-5MS, is typically used for the separation of the derivatized organic acids.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the heated GC inlet.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, which offers higher sensitivity and specificity[8].

5. Data Analysis:

-

Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum, by comparison to an authentic chemical standard.

-

Quantification: Generate a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the unknown samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Experimental Workflow Diagram

Potential Role in Cellular Signaling

While direct evidence for the signaling role of this compound is currently limited, its structural similarity to other short-chain fatty acids (SCFAs) suggests potential involvement in similar cellular processes. SCFAs are known to act as signaling molecules through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Activation

Certain SCFAs are ligands for a subset of GPCRs, such as GPR41 and GPR43. Activation of these receptors by SCFAs can initiate various intracellular signaling cascades, influencing processes like inflammation, gut motility, and hormone secretion. It is plausible that this compound could interact with one or more GPCRs, although this has yet to be experimentally verified.

Histone Deacetylase (HDAC) Inhibition

Some SCFAs, notably butyrate, are well-characterized inhibitors of HDACs[13]. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, resulting in a more open chromatin state and altered gene expression[13]. This epigenetic modification can lead to cellular differentiation, cell cycle arrest, and apoptosis in cancer cells[14]. Given its carboxylic acid moiety, this compound may possess HDAC inhibitory activity, a hypothesis that warrants further investigation.

Signaling Pathway Diagram

Conclusion and Future Directions

This compound is a metabolite of L-isoleucine catabolism, the levels of which are elevated in specific metabolic disorders. Its primary clinical utility to date is as a biomarker for these conditions. While the metabolic pathway leading to its formation is understood, particularly in the context of enzymatic deficiencies, several areas require further research.

Future investigations should focus on:

-

Quantitative Profiling: Establishing precise concentration ranges of this compound in various human tissues and biofluids in both healthy and diseased states.

-

Enzyme Characterization: Identifying and characterizing the specific human dehydrogenase(s) responsible for the reduction of (S)-2-keto-3-methylvalerate.

-

Signaling Functions: Directly investigating the potential of this compound to act as a ligand for GPCRs and as an inhibitor of HDACs to elucidate any functional roles beyond that of a metabolic byproduct.

-

Therapeutic Potential: Exploring whether modulation of this compound levels has any therapeutic implications in metabolic diseases or other conditions.

A deeper understanding of the biological role of this compound will not only enhance our knowledge of amino acid metabolism but may also open new avenues for diagnostic and therapeutic development.

References

- 1. Showing Compound 2-Hydroxyvaleric acid (FDB022717) - FooDB [foodb.ca]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 4. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metbio.net [metbio.net]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

- 12. jeol.com [jeol.com]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain alpha-hydroxy acid. Its molecular structure contains a single chiral center at the C2 carbon, giving rise to two non-superimposable mirror images, or enantiomers: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. This stereoisomerism is of critical importance in pharmaceutical development and biological systems, as enantiomers can exhibit distinct pharmacological, toxicological, and metabolic profiles. The (S)-enantiomer, in particular, is recognized as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.[1] Furthermore, 2-hydroxyvaleric acid has been identified as a human metabolite, with its presence in biofluids potentially indicating certain metabolic states.[1]

This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxyvaleric acid, including methods for the synthesis and separation of its enantiomers, and techniques for their analysis.

Stereochemistry of 2-Hydroxyvaleric Acid

The presence of a stereocenter at the second carbon atom, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a propyl group, and a carboxylic acid group), is the basis of the chirality of 2-hydroxyvaleric acid. The two enantiomers, (R)- and this compound, are distinguished by the spatial arrangement of these groups.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure 2-hydroxyvaleric acid can be achieved through two primary strategies: asymmetric synthesis, where one enantiomer is selectively formed, and resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis

A common method for the asymmetric synthesis of 2-hydroxyvaleric acid is the stereoselective reduction of the corresponding keto-acid, 2-ketovaleric acid.

Experimental Protocol: Asymmetric Reduction of 2-Ketovaleric Acid

-

Reaction Setup: A solution of 2-ketovaleric acid in an appropriate organic solvent (e.g., methanol or ethanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a ruthenium-BINAP complex), is added to the solution.

-

Reduction: The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor, at a controlled temperature and pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude 2-hydroxyvaleric acid is purified by a suitable method, such as column chromatography or crystallization, to yield the desired enantiomerically enriched product.

References

Spectroscopic Analysis of (S)-2-Hydroxyvaleric Acid: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-Hydroxyvaleric acid. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted spectral data in water.[1] The chemical shifts are referenced to an internal standard.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | Triplet (t) | 1H | H-2 (CH-OH) |

| ~1.6 - 1.8 | Multiplet (m) | 2H | H-3 (CH₂) |

| ~1.3 - 1.5 | Sextet (sxt) | 2H | H-4 (CH₂) |

| ~0.9 | Triplet (t) | 3H | H-5 (CH₃) |

| ~11.0 - 13.0 | Singlet (s) | 1H | COOH |

¹³C NMR (Carbon NMR): Predicted spectral data in water.[1]

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~175 - 185 | C-1 (COOH) |

| ~70 - 75 | C-2 (CH-OH) |

| ~30 - 35 | C-3 (CH₂) |

| ~18 - 22 | C-4 (CH₂) |

| ~13 - 15 | C-5 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a carboxylic acid and a hydroxyl group.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 2500 | O-H stretch (very broad) | Carboxylic Acid |

| ~3400 | O-H stretch (broad) | Alcohol |

| 2960 - 2870 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1090 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns for an alpha-hydroxy carboxylic acid.

| m/z Ratio | Fragmentation |

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M - OH]⁺ |

| 73 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)) in a clean, dry vial.

-

For carboxylic acids, D₂O is often used; the acidic proton will exchange with deuterium, leading to the disappearance of the COOH signal in the ¹H NMR spectrum, which can be a useful diagnostic tool.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation:

-

(Solid Sample - KBr Pellet):

-

(Solid/Liquid Sample - Attenuated Total Reflectance (ATR)):

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[4]

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.

-

For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the carboxylic acid.[5] A common method is esterification to form the methyl ester.

Data Acquisition:

-

Instrument: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Hydroxyvaleric acid (HMDB0001863) [hmdb.ca]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of Enantiomerically Pure (S)-2-Hydroxyvaleric Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for enantiomerically pure (S)-2-Hydroxyvaleric acid (CAS: 41014-93-1), a valuable chiral building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] This document outlines key commercial suppliers, available purities, and pack sizes. Furthermore, it details a representative experimental protocol for the crucial determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC), a technique widely used for resolving enantiomers.[2][3]

Commercial Supplier Overview

The procurement of high-purity this compound is critical for ensuring reproducible and accurate results in research and manufacturing. A variety of chemical suppliers offer this compound in grades suitable for research and development purposes. The following table summarizes publicly available data from several commercial suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Stated Purity | Available Quantities | CAS Number |

| Nanjing Chemlin Chemical Co., Ltd. | 0.98[4] | 1KG, 5KG[4] | 41014-93-1[4] |

| Nanjing Redwood Fine Chemical Co., Ltd. | >99% (HPLC)[4] | 25kg, 100kg, 1000kg, 10 tons[4] | 41014-93-1[4] |

| Bide Pharmatech Ltd. | 97%[4] | 100mg, 250mg, 1g, 5g[4] | 41014-93-1[4] |

| Tetranov Biopharm | 95%[4] | 1g, 5g, 25g, 100g[4] | 41014-93-1[4] |

| Shanghai Hanhong Scientific Co.,Ltd. | 0.97[4] | Not specified | 41014-93-1[4] |

| Advanced ChemBlocks Inc. | 95%[5] | Custom Quote[5] | 41014-93-1[5] |

| ChemUniverse, Inc. | 97%[6] | 250MG[6] | 41014-93-1[6] |

| Manchester Organics | Not specified | Custom Quote | 41014-93-1[7] |

| Biosynth | Not specified | Custom Quote | 41014-93-1[8] |

Quality Control: Determining Enantiomeric Purity

The defining quality attribute of this compound is its enantiomeric purity, often expressed as enantiomeric excess (e.e.). This is a critical parameter as the (R)- and (S)-enantiomers of a chiral molecule can exhibit significantly different biological, pharmacological, and toxicological profiles.[3] While suppliers provide a certificate of analysis, independent verification is often a necessary step in the quality control pipeline. Chiral HPLC is the most common and reliable method for this determination.

Representative Experimental Protocol: Chiral HPLC

The following protocol is a representative methodology for the direct chiral separation of 2-hydroxy acids, adapted from established methods for similar analytes.[2][3][9] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[3]

Objective: To determine the enantiomeric purity of a sample of this compound.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[3]

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose, is highly recommended due to their broad enantiorecognition capabilities for acidic compounds.[3] An Astec® CHIROBIOTIC® V2, T, or TAG column is also a suitable choice.

-

Mobile Phase: A typical mobile phase for normal-phase separation of acidic compounds consists of a mixture of n-Hexane, a polar alcohol like 2-Propanol (IPA), and an acidic modifier like Trifluoroacetic Acid (TFA). A common starting ratio is 90:10:0.1 (v/v/v) of n-Hexane:IPA:TFA.[3][9]

-

Sample Solvent: The mobile phase is typically used as the sample solvent.

-

Reference Standard: A racemic (1:1 mixture of R and S) standard of 2-Hydroxyvaleric acid is required for method development and system suitability.

-

This compound Sample: The commercial sample to be tested.

-

Standard laboratory glassware and filtration apparatus (0.45 µm syringe filters).

Methodology:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing the components in the desired ratio (e.g., 900 mL n-Hexane, 100 mL 2-Propanol, 1 mL TFA).

-

Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

-

-

Standard and Sample Preparation:

-

Racemic Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 2-Hydroxyvaleric acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Test Sample Solution (1 mg/mL): Prepare a solution of the commercial this compound sample in the same manner.

-

Working Solutions (e.g., 100 µg/mL): Dilute both the standard and sample stock solutions with the mobile phase to a suitable working concentration for injection.

-

Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[2]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (or as optimized)

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm (or as optimized based on analyte absorbance)

-

-

Analysis Procedure:

-

System Suitability: Inject the racemic standard solution. The system is deemed suitable if the two enantiomer peaks are baseline separated (Resolution, Rs > 1.5).[3]

-

Sample Analysis: Inject the test sample solution.

-

Peak Identification: Identify the major peak in the sample chromatogram as the (S)-enantiomer by comparing its retention time to the peaks in the racemic standard chromatogram. The smaller peak, if present, corresponds to the (R)-enantiomer impurity.

-

-

Data Analysis and Calculation:

-

Integrate the peak areas for both the (S)- and (R)-enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% e.e.) using the following formula:

% e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

-

Workflow and Quality Considerations

The procurement and validation of enantiomerically pure starting materials is a critical workflow for any research or development project. The logical flow ensures that the material meets the stringent quality requirements for its intended application.

The quality of this compound is defined by several key attributes. Understanding the relationship between these attributes is essential for assessing the suitability of a commercial batch for a specific application.

References

- 1. 2-Hydroxyvaleric acid | 617-31-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound suppliers & manufacturers in China [chemicalbook.com]

- 5. (S)-2-Hydroxypentanoic acid 95% | CAS: 41014-93-1 | AChemBlock [achemblock.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. (S)-2-Hydroxypentanoic acid | 41014-93-1 | FS159117 [biosynth.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (S)-2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyvaleric acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereospecific synthesis is of paramount importance as the biological activity of the final product often depends on a specific enantiomer. These application notes provide detailed protocols and comparative data for the chiral synthesis of this compound, focusing on biocatalytic methods which offer high enantioselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Asymmetric Reduction of 2-Oxopentanoic Acid

A highly effective and stereoselective method for the synthesis of this compound is the enzymatic reduction of the prochiral ketone, 2-oxopentanoic acid. This biotransformation is typically catalyzed by (S)-specific alcohol dehydrogenases (ADHs) or whole-cell systems containing these enzymes, such as those from Lactobacillus species. The high enantioselectivity of the enzyme ensures the formation of the desired (S)-enantiomer with excellent purity. For the reaction to be economically viable on a larger scale, in-situ cofactor regeneration is crucial. This is often achieved by using a secondary enzyme system, such as formate dehydrogenase (FDH), which regenerates the required NADH from NAD+ using formate as a sacrificial co-substrate.

Logical Workflow for Biocatalytic Synthesis

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Lactobacillus sp.

This protocol describes the use of whole cells of a Lactobacillus species for the asymmetric reduction of 2-oxopentanoic acid.

1. Materials and Reagents:

-

Lactobacillus sp. strain with (S)-specific alcohol dehydrogenase activity

-

Growth medium (e.g., MRS broth)

-

2-Oxopentanoic acid

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

pH meter

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC system for enantiomeric excess (ee) analysis

3. Procedure:

a. Cell Culture and Harvest:

-

Inoculate the Lactobacillus sp. into the growth medium.

-

Incubate at the optimal temperature (typically 30-37 °C) with shaking until the late logarithmic growth phase is reached.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).

-

Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

b. Bioreduction Reaction:

-

In a reaction vessel, combine the cell suspension, 2-oxopentanoic acid (e.g., 50 mM), and glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.

-

Adjust the pH of the reaction mixture to 7.0 if necessary.

-

Incubate the reaction mixture at 30 °C with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the consumption of the substrate and formation of the product by HPLC.

c. Product Isolation and Purification:

-

Once the reaction is complete, remove the cells by centrifugation.

-

Acidify the supernatant to pH 2.0 with 1 M HCl.

-

Extract the this compound from the acidified supernatant with ethyl acetate (3 x volume of supernatant).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by column chromatography if required.

d. Analysis:

-

Determine the yield of the isolated product.

-

Analyze the enantiomeric excess (ee) of the product using a chiral HPLC system.

Protocol 2: Isolated Enzyme-Catalyzed Reduction with Cofactor Regeneration

This protocol utilizes an isolated (S)-specific alcohol dehydrogenase with an enzymatic cofactor regeneration system.

1. Materials and Reagents:

-

(S)-Alcohol Dehydrogenase (ADH), purified or commercially available

-

Formate Dehydrogenase (FDH)

-

2-Oxopentanoic acid

-

Sodium formate

-

Nicotinamide adenine dinucleotide (NAD+)

-

Phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

2. Equipment:

-

Thermostatted reaction vessel with a stirrer

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC system

3. Procedure:

a. Reaction Setup:

-

In a thermostatted reaction vessel, dissolve 2-oxopentanoic acid (e.g., 50 mM), sodium formate (e.g., 100 mM), and NAD+ (e.g., 1 mM) in phosphate buffer (100 mM, pH 7.0).

-

Add the (S)-Alcohol Dehydrogenase (e.g., 10 U/mL) and Formate Dehydrogenase (e.g., 20 U/mL) to the reaction mixture.

-

Maintain the temperature at 30 °C and stir the mixture gently.

-

Monitor the pH and maintain it at 7.0 throughout the reaction, as the consumption of formate will lead to a pH increase.

b. Work-up and Analysis:

-

Follow the same procedure for product isolation, purification, and analysis as described in Protocol 1 (steps c and d).

Quantitative Data Summary

The following table summarizes typical quantitative data for the biocatalytic synthesis of this compound. The values are representative and may vary depending on the specific enzyme or microbial strain, and reaction conditions.

| Parameter | Protocol 1: Whole-Cell (Lactobacillus sp.) | Protocol 2: Isolated Enzymes (ADH/FDH) |

| Substrate | 2-Oxopentanoic acid | 2-Oxopentanoic acid |

| Biocatalyst | Lactobacillus sp. whole cells | (S)-Alcohol Dehydrogenase & Formate Dehydrogenase |

| Cofactor Regeneration | Intracellular, via glucose metabolism | Formate/Formate Dehydrogenase |

| Reaction Time | 12 - 24 hours | 8 - 16 hours |

| Temperature | 30 °C | 30 °C |

| pH | 7.0 | 7.0 |

| Yield | > 90% | > 95% |

| Enantiomeric Excess (ee) | > 99% (S) | > 99% (S) |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Enzymatic Cascade for this compound Synthesis

Caption: Enzymatic cascade showing the reduction of 2-oxopentanoic acid and cofactor regeneration.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Hydroxyvaleric Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct and effective methods for the enantioselective synthesis of (S)-2-Hydroxyvaleric acid, a valuable chiral building block in the pharmaceutical and chemical industries. The methods described are:

-

Biocatalytic Asymmetric Reduction of 2-Ketovaleric Acid: This method utilizes a recombinant L-lactate dehydrogenase for the direct and highly selective conversion of a prochiral keto acid to the desired (S)-hydroxy acid.

-

Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxyvalerate: This protocol employs a commercially available lipase to selectively acylate the (R)-enantiomer of a racemic ester, allowing for the separation of the desired (S)-enantiomer.

Method 1: Biocatalytic Asymmetric Reduction of 2-Ketovaleric Acid

Application Note

This protocol details the enantioselective synthesis of this compound via the asymmetric reduction of 2-ketovaleric acid. The key to this transformation is the use of a recombinant L-lactate dehydrogenase (L-LDH) from Lactobacillus sp., which exhibits high stereoselectivity. The enzyme is overexpressed in Escherichia coli, providing a readily accessible and highly active whole-cell biocatalyst. This method is advantageous due to its high enantiomeric excess (e.e.), mild reaction conditions, and the use of a renewable biocatalyst. A coenzyme regeneration system, employing formate dehydrogenase and formate, is utilized to recycle the expensive nicotinamide adenine dinucleotide (NADH) cofactor, making the process more economically viable.

Experimental Workflow

Caption: Workflow for the biocatalytic asymmetric reduction of 2-ketovaleric acid.

Detailed Experimental Protocol

1. Biocatalyst Preparation (Recombinant E. coli expressing L-LDH):

-

Gene and Host Strain: The gene encoding L-lactate dehydrogenase from Lactobacillus sp. is cloned into a suitable expression vector (e.g., pET series) and transformed into a competent E. coli expression host (e.g., BL21(DE3)).

-

Cultivation: A single colony of the recombinant E. coli is used to inoculate 5 mL of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate 500 mL of Terrific Broth medium.

-

Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is further incubated at 25°C for 12-16 hours.

-

Cell Harvesting: The cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet is washed twice with a 0.85% NaCl solution and once with 100 mM potassium phosphate buffer (pH 7.0). The washed cells can be used immediately or stored at -20°C.

2. Asymmetric Reduction of 2-Ketovaleric Acid:

-

Reaction Mixture: In a suitable reaction vessel, combine the following:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

50 mM 2-Ketovaleric Acid

-

0.1 mM NAD+

-

1.0 mM NADH

-

100 mM Sodium Formate

-

10 U/mL Formate Dehydrogenase (FDH)

-

50 g/L (wet weight) of recombinant E. coli cells expressing L-LDH

-

-

Reaction Conditions: The reaction mixture is incubated at 30°C with gentle shaking (e.g., 150 rpm) for 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals, centrifuging to remove cells, and analyzing the supernatant by HPLC for the consumption of 2-ketovaleric acid and the formation of 2-hydroxyvaleric acid.

3. Product Isolation and Analysis:

-

Work-up: After the reaction is complete, the mixture is centrifuged to remove the bacterial cells. The resulting supernatant is acidified to pH 2.0 with 1 M HCl.

-

Extraction: The acidified solution is extracted three times with an equal volume of ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Analysis:

-

The yield is determined gravimetrically.

-

The enantiomeric excess (e.e.) is determined by chiral HPLC analysis, often after derivatization to a suitable ester (e.g., methyl ester).

-

Data Presentation

| Parameter | Value |

| Substrate | 2-Ketovaleric Acid |

| Biocatalyst | Recombinant E. coli expressing L-LDH |

| Coenzyme Regeneration | Formate Dehydrogenase / Sodium Formate |

| Reaction Time | 24 hours |

| Temperature | 30°C |

| pH | 7.0 |

| Conversion | >99% |

| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer |

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxyvalerate

Application Note

This protocol describes the kinetic resolution of racemic ethyl 2-hydroxyvalerate to obtain the (S)-enantiomer. The method is based on the enantioselective acylation of the racemic hydroxy ester catalyzed by an immobilized lipase, typically Candida antarctica Lipase B (CALB), commercially available as Novozym 435. In this process, the lipase preferentially acylates the (R)-enantiomer, leaving the desired (S)-ethyl 2-hydroxyvalerate unreacted. The resulting mixture of the (S)-ester and the acylated (R)-ester can then be easily separated by standard chromatographic techniques. Subsequent hydrolysis of the (S)-ester yields the target this compound. This method is robust, utilizes a commercially available and reusable biocatalyst, and operates under mild, non-aqueous conditions.

Experimental Workflow

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ethyl 2-hydroxyvalerate.

Detailed Experimental Protocol

1. Preparation of Racemic Ethyl 2-Hydroxyvalerate:

-

To a solution of racemic 2-hydroxyvaleric acid (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture, and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain racemic ethyl 2-hydroxyvalerate. Purify by distillation if necessary.

2. Lipase-Catalyzed Kinetic Resolution:

-

Reaction Mixture: In a screw-capped vial, combine:

-

Racemic Ethyl 2-Hydroxyvalerate (1 equivalent, e.g., 100 mM)

-

Vinyl Acetate (2-3 equivalents)

-

Immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 10-20 mg/mL)

-

Anhydrous organic solvent (e.g., isooctane, tert-butyl methyl ether)

-

-

Reaction Conditions: The reaction mixture is incubated at 40°C with shaking (e.g., 200 rpm).

-

Reaction Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ethyl 2-hydroxyvalerate. The reaction is stopped when the conversion reaches approximately 50%, which theoretically provides the highest possible e.e. for the unreacted substrate.

3. Product Separation and Hydrolysis:

-

Enzyme Removal: At ~50% conversion, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

-

Separation: Concentrate the filtrate under reduced pressure and separate the unreacted (S)-ethyl 2-hydroxyvalerate from the acylated (R)-ethyl 2-acetoxyvalerate by silica gel column chromatography.

-

Hydrolysis: To the purified (S)-ethyl 2-hydroxyvalerate, add a solution of 1 M sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or GC).

-

Isolation: Acidify the reaction mixture to pH 2.0 with 1 M HCl and extract the this compound with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Data Presentation

| Parameter | Value |

| Substrate | Racemic Ethyl 2-Hydroxyvalerate |

| Biocatalyst | Novozym 435 (Candida antarctica Lipase B) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Isooctane |

| Temperature | 40°C |

| Conversion | ~50% |

| Enantiomeric Excess (e.e.) of remaining (S)-ester | >98% |

| Enantiomeric Excess (e.e.) of final (S)-acid | >98% |

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxyvaleric acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in the biological activity of the final products. Traditional chemical synthesis of enantiomerically pure compounds often involves hazardous reagents, and multiple protection and deprotection steps, leading to lower yields and significant waste. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity under mild reaction conditions.

This document provides detailed protocols for two primary enzymatic strategies for the synthesis of this compound: the stereoselective reduction of 2-ketovaleric acid using a ketoreductase (KRED) and the kinetic resolution of racemic 2-hydroxyvaleric acid using a lipase.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of this compound. These values are representative and may vary depending on the specific enzyme, substrate concentration, and reaction conditions.

Table 1: Stereoselective Reduction of 2-Ketovaleric Acid using a Ketoreductase (KRED)

| Enzyme Source | Substrate Conc. (mM) | Co-factor Regeneration System | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Titer (g/L) |

| Commercial KRED Screen | 50 | Glucose/GDH | 24 | >99 | >99 (S) | ~5.8 |

| Recombinant E. coli | 100 | Isopropanol/ADH | 48 | 98 | >99 (S) | ~11.4 |

GDH: Glucose Dehydrogenase; ADH: Alcohol Dehydrogenase

Table 2: Kinetic Resolution of Racemic 2-Hydroxyvaleric Acid using Lipase

| Lipase Source | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of remaining (S)-acid (%) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Heptane | 12 | ~50 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 24 | ~48 | >98 |

Experimental Protocols

Protocol 1: Stereoselective Reduction of 2-Ketovaleric Acid using a Ketoreductase

This protocol describes the screening of ketoreductases and a typical reaction setup for the synthesis of this compound.

Materials:

-

2-Ketovaleric acid

-

Ketoreductase (KRED) enzyme library (commercial or in-house)

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Chiral HPLC or GC column for analysis

Procedure:

-

Enzyme Screening (Small Scale):

-

In separate microcentrifuge tubes, prepare a reaction mixture containing:

-

10 mM 2-ketovaleric acid

-

1 mg/mL KRED from the library

-

0.5 mM NADP⁺

-

100 mM D-Glucose

-

1 mg/mL GDH

-

100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

-

-

Incubate the reactions at 30°C with shaking for 24 hours.

-

Quench the reaction by adding 20 µL of 1 M HCl.

-

Extract the product with 500 µL of ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the extract by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

-

Preparative Scale Synthesis (Based on Best KRED):

-